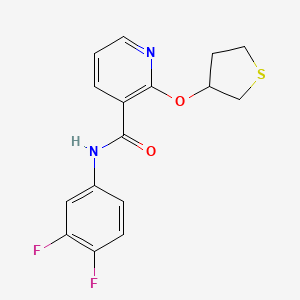

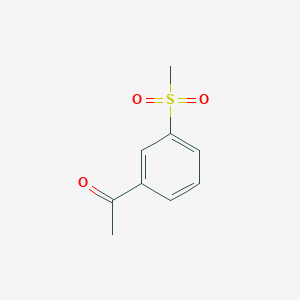

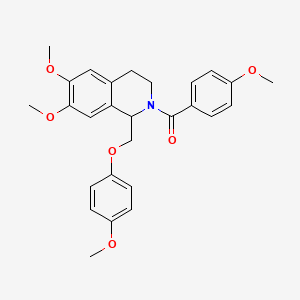

N-(3,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as DFT-TPN, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called MTH1, which is involved in preventing oxidative damage to DNA. In

Wissenschaftliche Forschungsanwendungen

One-Pot Synthesis and Application in OLED Materials

A study by Zhou Yuyan (2014) discusses the one-pot synthesis of a compound structurally similar to N-(3,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, highlighting its application as a ligand material for blue phosphorescent OLED dopants. This synthesis approach via (2,4-difluorophenyl)boronic acid and 6-bromonicotinonitrile, employing Suzuki-Miyaura coupling and cyano hydrolysis reactions, underlines the compound's relevance in improving OLED performance and efficiency Zhou Yuyan, 2014.

Nicotinamide's Role in Cellular Energy Metabolism

The broader context of nicotinamide's role in cellular energy metabolism and its potential therapeutic applications is explored in "The Vitamin Nicotinamide: Translating Nutrition into Clinical Care" by Maiese et al. (2009). Nicotinamide is crucial for cellular energy metabolism, impacting cellular survival, immune system function, and aging-related diseases. Its ability to modulate oxidative stress and various cellular pathways makes it a candidate for therapeutic strategies against a wide range of diseases Maiese, Zhao, Hou, & Shang, 2009.

Corrosion Inhibition and Material Protection

A study on the corrosion inhibition effect of nicotinamide derivatives, including this compound, showcases its potential in protecting materials. Chakravarthy, Mohana, and Kumar (2014) demonstrated that these derivatives can significantly inhibit corrosion on mild steel in hydrochloric acid, offering insights into their application in material preservation and extending the lifespan of industrial components Chakravarthy, Mohana, & Kumar, 2014.

Contributions to Herbicide Development

Research by Chen Yu et al. (2021) on the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid highlights the herbicidal activity of these compounds. Specifically, certain derivatives showed high efficacy against agricultural pests like bentgrass and duckweed, indicating the potential of nicotinamide derivatives in developing new herbicides for crop protection Chen Yu et al., 2021.

Optoelectronic Properties and Material Science Applications

The exploration of nicotinamide derivatives in material science, particularly in the synthesis of molecular wires with optoelectronic properties, is covered by Changsheng Wang et al. (2006). Their work on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives reveals potential applications in developing new materials for electronic and photonic devices Changsheng Wang et al., 2006.

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c17-13-4-3-10(8-14(13)18)20-15(21)12-2-1-6-19-16(12)22-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWZADLOVQKHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)

![2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine](/img/structure/B2875009.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)

![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)

![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)